molecular formula C20H21N3O2S B4106794 4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B4106794
M. Wt: 367.5 g/mol
InChI Key: DSIOMBPZOJHDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various molecular targets, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB). It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been found to decrease the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in various tissues. Additionally, it has been shown to improve the antioxidant defense system by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its potent pharmacological activity. It has been shown to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities, making it a valuable tool for studying the molecular mechanisms of these diseases. Additionally, it has been found to possess potent anticancer properties, making it a promising candidate for the development of new cancer therapies.
However, one of the limitations of using 4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxic effects on various cell lines at high concentrations, indicating the need for careful dose optimization in in vitro studies. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for the study of 4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide. One of the main areas of research is the development of new derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide and its potential applications in other fields, such as neurology and immunology. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide in humans, which may pave the way for its use in the treatment of various diseases.

Scientific Research Applications

4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities in preclinical studies. Additionally, it has been found to possess potent anticancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-18(12-7-15-25-17-10-5-2-6-11-17)21-20-23-22-19(26-20)14-13-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIOMBPZOJHDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.